

# Alisertib dosing schedule 7 days on 14 days off

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Alisertib

CAS No.: 1028486-01-2

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## Alisertib Dosing Schedule in Clinical Trials

Trial Phase / Type	Patient Population	Recommended Dose & Schedule	Formulation	Primary Evidence
Phase I/II Single-Agent [1]	Advanced non-hematologic malignancies	50 mg BID, 7 days on/14 days off	Enteric-Coated Tablet (ECT)	RP2D; MTD defined
Phase III Single-Agent [2]	Relapsed/Refractory Peripheral T-Cell Lymphoma	50 mg BID, 7 days on/14 days off	Not Specified	Used as the experimental arm dose
Phase II Single-Agent [3]	Breast cancer, SCLC, NSCLC, HNSCC, GE adenocarcinoma	50 mg BID, 7 days on/14 days off	Not Specified	RP2D from prior studies
Phase I Single-Agent [4]	Advanced solid tumors & hematologic malignancies	50 mg BID, 7 days on/14 days off	Powder-in-Capsule (PIC) & ECT	RP2D for ECT formulation

## Detailed Experimental Protocol

For researchers aiming to implement this regimen in preclinical or clinical settings, the following protocol outlines the key procedures.

## Drug Information and Formulation

- **Drug Name:** **Alisertib** (MLN8237)
- **Mechanism of Action:** Selective, small-molecule inhibitor of Aurora A Kinase (AAK). It binds to the ATP-binding site of AAK, leading to mitotic spindle defects, mitotic delay, and apoptosis in proliferating cells [5] [4].
- **Formulation:** The **enteric-coated tablet (ECT)** is the preferred formulation for clinical development, designed to bypass dissolution in stomach acid. An earlier powder-in-capsule (PIC) formulation was also used [1].

## Dosing and Administration

- **Dose:** 50 mg
- **Frequency:** Twice daily (approximately every 12 hours)
- **Schedule:** Administer orally for 7 consecutive days, followed by a 14-day rest period. This forms one 21-day cycle [2] [1].
- **Administration with Food:** Should be taken on an **empty stomach**. Patients should fast for at least **2 hours before** and **1 hour after** each dose, consuming only water during this time [6].

## Safety Monitoring and Dose Modification

The most common dose-limiting toxicities (DLTs) are related to the gastrointestinal system and bone marrow suppression [4].

### Key Monitoring Parameters (per NCI CTCAE criteria):

- **Hematologic:** Weekly complete blood count (CBC) to monitor for **neutropenia, leukopenia, thrombocytopenia, and anemia** [3] [5] [1].
- **Non-Hematologic:** Stomatitis, diarrhea, fatigue, and somnolence [4].

### Dose Modification Guidelines:

- Management of toxicities typically involves **treatment delays** until recovery to grade  $\leq 1$  or baseline, and/or **dose reduction** [7] [1].

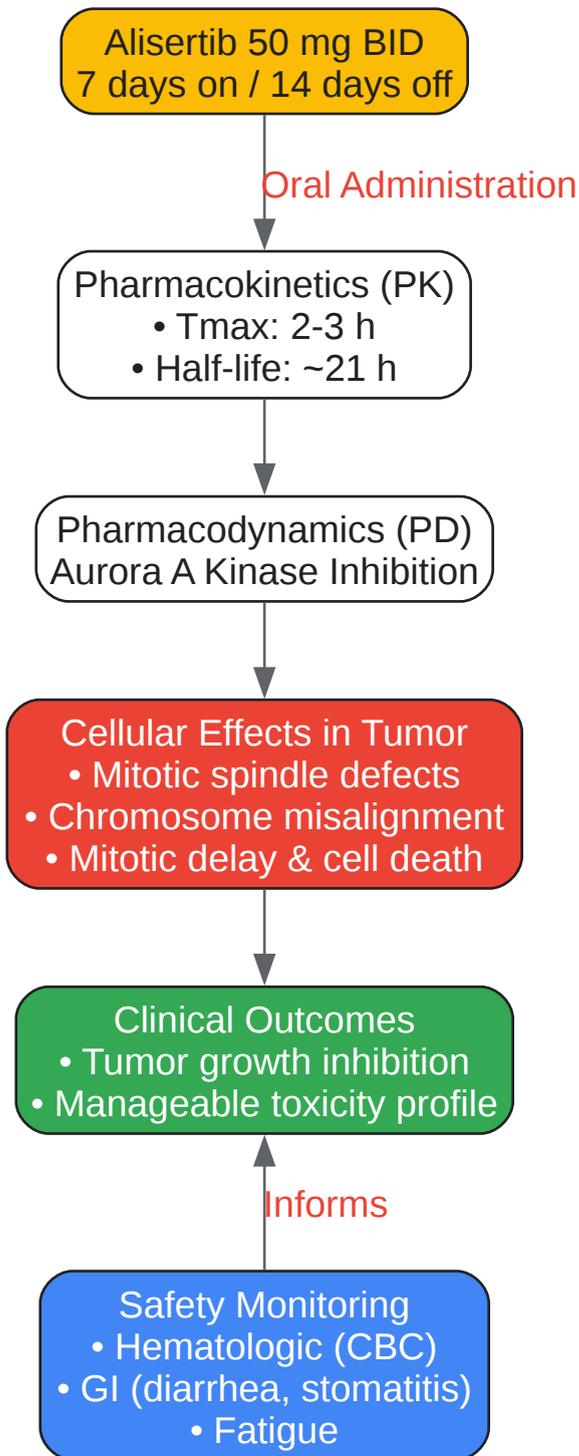
- The dose can be reduced in pre-specified decrements (e.g., from 50 mg to 40 mg or 30 mg BID) while maintaining the same schedule [2] [4].

## Pharmacokinetic and Pharmacodynamic Rationale

The 7-days-on/14-days-off schedule was optimized based on early clinical studies to maximize efficacy and manage toxicity [4].

- **Pharmacokinetics (PK):** After oral administration of the ECT formulation, **alisertib** is rapidly absorbed with a median time to peak plasma concentration of **2-3 hours**. The mean terminal half-life is approximately **19-21 hours**. Twice-daily dosing helps maintain systemic exposure above the therapeutic threshold [5] [1].
- **Pharmacodynamics (PD):** This schedule achieves sustained drug exposure necessary for target inhibition in tumors, as evidenced by increased mitotic defects in post-treatment biopsies, while allowing a recovery period for proliferative tissues like bone marrow and oral mucosa [4].

The following diagram illustrates the workflow from dose administration to its cellular effects and subsequent clinical monitoring:



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## Key Considerations for Clinical Development

- **Patient Selection:** The schedule has been evaluated in adults with various solid tumors and hematologic malignancies. Patients with significant cardiac history, active infection, or symptomatic brain metastases are typically excluded [6] [7] [1].
- **Defined Maximum Tolerated Dose (MTD):** The 50 mg BID dose was established as the MTD and RP2D in phase I studies, with DLTs including neutropenia, stomatitis, and fatigue [4] [1].
- **Combination Therapy:** This schedule serves as a backbone for combination regimens, though doses often require reduction when combined with other cytotoxic agents due to overlapping toxicities [6] [7].

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To cite this document: Smolecule. [Alisertib dosing schedule 7 days on 14 days off]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548303#alisertib-dosing-schedule-7-days-on-14-days-off>]

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